11-Desethyl Irinotecan is a significant compound in the field of oncology, particularly as a derivative of irinotecan, which is a well-known chemotherapeutic agent. This compound is primarily recognized for its role as an active metabolite of irinotecan, exerting potent anticancer effects through its mechanism of action on topoisomerase I, an enzyme crucial for DNA replication and repair.
11-Desethyl Irinotecan is derived from the semi-synthetic modification of camptothecin, a natural alkaloid extracted from the bark of the Camptotheca acuminata tree. This compound falls under the classification of topoisomerase inhibitors, specifically targeting topoisomerase I to interfere with DNA synthesis in cancer cells. Its chemical structure is closely related to irinotecan, which itself has been utilized in the treatment of various solid tumors, including colorectal cancer.
The synthesis of 11-Desethyl Irinotecan typically involves several key steps:
The molecular formula for 11-Desethyl Irinotecan can be represented as C₁₈H₂₁N₃O₄. Its structure features a complex arrangement characteristic of camptothecin derivatives, including:
The three-dimensional conformation plays a crucial role in its interaction with biological targets, particularly topoisomerase I.
11-Desethyl Irinotecan undergoes several important chemical reactions:
These reactions are essential for understanding how 11-Desethyl Irinotecan functions within biological systems and its metabolic pathways.
The primary mechanism by which 11-Desethyl Irinotecan exerts its anticancer effects involves:
This dual-action mechanism underscores its effectiveness as a chemotherapeutic agent.
11-Desethyl Irinotecan exhibits several notable physical and chemical properties:
These properties are critical for optimizing its use in clinical settings.
11-Desethyl Irinotecan is primarily used in cancer therapy due to its potent inhibition of topoisomerase I. Its applications include:
11-Desethyl Irinotecan (CAS: 103816-16-6) is a camptothecin analog with the molecular formula C31H34N4O6 and a molecular weight of 558.62 g/mol [3] [5] [9]. Its structure retains the pentacyclic camptothecin core but lacks the ethyl group at position 11 compared to the parent drug irinotecan. Deuterated analogues, such as 11-Desethyl Irinotecan-d10, incorporate ten deuterium atoms at specific positions (e.g., piperidine rings), increasing the molecular weight to 568.69 g/mol [10]. These isotopically labeled derivatives are essential internal standards in quantitative LC-MS/MS assays, minimizing interference from in-source fragmentation during metabolite detection [5] [10].
Table 1: Molecular Properties of 11-Desethyl Irinotecan
Property | Value | Source/Application |
---|---|---|
Molecular Formula | C31H34N4O6 | Core structure [3] [9] |
Molecular Weight | 558.62 g/mol | Exact mass confirmation [9] |
CAS Number | 103816-16-6 | Identification key [5] [9] |
Deuterated Form (d10) | C31D10H24N4O6 | LC-MS internal standard [10] |
Deuterated MW | 568.69 g/mol | Quantitative bioanalysis [10] |
The compound features a chiral center at C-19 (S-configuration), critical for topoisomerase I inhibition. Key functional groups include:
Conventional synthesis starts from irinotecan or its precursors. Deuterium incorporation employs acid-catalyzed H-D exchange using deuterated solvents (e.g., D2O/DCl) or metal-catalyzed deuteration. For example, palladium-on-carbon facilitates deuteration of the bipiperidine moiety under D2 atmosphere, achieving >98% isotopic purity [6] [10]. This method ensures regioselective labeling without altering the chiral center [10].
Recent advances use hydrogen-donor systems with deuterated reductants (e.g., NaBD4) or iridium catalysts. These techniques enable precise deuteration at the 11-position, avoiding over-reduction. Optimized routes achieve yields >85% with 99% deuterium incorporation, crucial for tracer studies in drug metabolism [6] [10].
Table 2: Deuteration Techniques for 11-Desethyl Irinotecan Analogues
Method | Deuterium Source | Key Conditions | Isotopic Purity |
---|---|---|---|
Acid-Catalyzed Exchange | D2O/DCl | 80°C, 12h | >95% [10] |
Metal-Catalyzed Deuteration | D2 gas | Pd/C, 50°C, 5h | >98% [10] |
Hydrogen-Donor Reduction | NaBD4 | Aqueous ethanol, 25°C | 99% [6] |
11-Desethyl Irinotecan is synthesized via carboxylesterase-mediated hydrolysis of irinotecan, yielding SN-38 (the active metabolite) as a key intermediate. SN-38 is then selectively 11-deethylated using cytochrome P450 isoforms (e.g., CYP3A4) or chemical dealkylation agents like boron tribromide [2] [4]. This step is followed by re-esterification with 4-(1-piperidino)piperidine-1-carbonyl chloride to form the final product [6]. Impurities arise from incomplete deethylation or stereochemical inversion at C-19 [4] [5].
Reverse-phase UPLC/HPLC with C8 or C18 columns is standard for purification and analysis. Key parameters:
Table 3: Analytical Parameters for Chromatographic Profiling
Parameter | Conditions/Values | Application |
---|---|---|
Column | Waters Acquity BEH C8 (100 × 2.1 mm) | Separation of 7+ impurities [5] |
Flow Rate | 0.3 mL/min | Rapid analysis (8 min run) [5] |
Linear Range | 0.1–200 µg/mL | Quantitation [5] |
LOD for Degradants | 0.04% | Forced degradation studies [4] |
Mass Spec Transition | m/z 605.5 → m/z 558.6 (protonated) | Metabolite identification [5] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4